N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide is hypothesized to exert its biological effects primarily through the inhibition of Hsp90. This inhibition is likely achieved through competitive binding to the ATP-binding site located within the N-terminal domain of Hsp90 [ [], [], [], [], [], [], [] ]. By blocking ATP binding, this compound prevents Hsp90 from adopting the conformational changes required for its chaperone activity. Consequently, client proteins associated with Hsp90 become destabilized and targeted for proteasomal degradation, ultimately leading to the disruption of cellular processes reliant on these client proteins.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: